What is the chemical structure of 6-(1-Methylcyclobutyl)pyridin-3-ol
What is the chemical structure of 6-(1-Methylcyclobutyl)pyridin-3-ol
Structural Profiling and Synthetic Methodologies of 6-(1-Methylcyclobutyl)pyridin-3-ol: A Technical Guide for Medicinal Chemistry
Executive Summary
In modern drug discovery, the strategic incorporation of sterically hindered, lipophilic moieties onto heteroaromatic cores is a proven tactic for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 6-(1-Methylcyclobutyl)pyridin-3-ol (CAS: 1196074-38-0) represents a highly specialized building block in this paradigm[1]. By replacing traditional tert-butyl groups with a 1-methylcyclobutyl ring, medicinal chemists can maintain necessary steric bulk while altering the local geometric constraints and improving metabolic stability against Cytochrome P450 (CYP) mediated oxidation.
This whitepaper provides an in-depth technical analysis of the compound’s physicochemical properties, its mechanistic utility in receptor binding, and a self-validating synthetic protocol designed to overcome the inherent challenges of tertiary C(sp2)-C(sp3) bond formation.
Part 1: Physicochemical and Structural Profiling
The architecture of 6-(1-Methylcyclobutyl)pyridin-3-ol is defined by two distinct domains: an amphoteric pyridin-3-ol core and a highly lipophilic 1-methylcyclobutyl appendage. The pyridin-3-ol moiety serves as a versatile hydrogen-bonding hub, capable of acting simultaneously as a donor (via the hydroxyl group) and an acceptor (via the pyridine nitrogen).
Conversely, the 1-methylcyclobutyl group acts as a "lipophilic shield." While it is a bioisostere of the tert-butyl group, the cyclobutane ring restricts the conformational flexibility of the alkyl chain, reducing the entropic penalty upon target binding. Furthermore, the absence of easily accessible primary C-H bonds adjacent to the ring system reduces its liability to oxidative metabolism.
Table 1: Quantitative Physicochemical Properties [2]
| Property | Value |
| Chemical Name | 6-(1-Methylcyclobutyl)pyridin-3-ol |
| CAS Registry Number | 1196074-38-0 |
| Molecular Formula | C10H13NO |
| Molecular Weight | 163.22 g/mol |
| Topological Polar Surface Area (TPSA) | 33.1 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 1 |
Part 2: Mechanistic Utility in Drug Design
When integrated into a larger active pharmaceutical ingredient (API), this fragment typically targets the hinge region of kinases or specific transmembrane pockets in G-Protein Coupled Receptors (GPCRs). The spatial arrangement allows the pyridine nitrogen and hydroxyl group to anchor the molecule via water-mediated or direct hydrogen-bond networks, while the cyclobutyl group projects into adjacent hydrophobic sub-pockets to drive binding affinity through van der Waals interactions.
Pharmacophore mapping of 6-(1-Methylcyclobutyl)pyridin-3-ol in a target binding site.
Part 3: Synthetic Methodology and Experimental Protocols
Synthesizing this compound requires overcoming a significant chemical hurdle: the construction of a C(sp2)-C(sp3) bond at a highly sterically hindered tertiary carbon.
The Causality of Reagent Selection:
-
Why Negishi Cross-Coupling? Suzuki-Miyaura coupling is suboptimal here because tertiary alkylboronic acids are highly unstable and prone to rapid protodeboronation. Conversely, tertiary alkylzinc reagents are stable. When paired with an appropriate Palladium or Nickel catalyst, the Negishi coupling facilitates rapid transmetalation and reductive elimination, effectively outcompeting the undesired β-hydride elimination pathway[3][4].
-
Why BBr3 for Demethylation? While Brønsted acids (e.g., 47% HBr) can cleave ethers, the harsh temperatures required (often >100°C) risk ring-opening or rearrangement of the strained cyclobutane ring. Boron tribromide (BBr3) acts as a strong Lewis acid, coordinating to the methoxy oxygen to form an oxonium intermediate. This allows for selective S_N2 cleavage by bromide at low temperatures (-78°C), preserving the structural integrity of the cyclobutyl moiety[5].
Step-by-step synthetic workflow utilizing Negishi coupling and BBr3-mediated demethylation.
Step-by-Step Protocol: A Self-Validating System
Phase 1: Preparation of the Organozinc Reagent & Negishi Coupling
-
Zinc Activation: To a flame-dried Schlenk flask under Argon, add zinc dust (1.5 eq). Suspend in anhydrous THF. Add 1,2-dibromoethane (5 mol%) and heat to 65°C for 10 minutes. Cool to room temperature and add TMSCl (5 mol%) to chemically scour the zinc oxide layer.
-
Zinc Insertion: Add 1-bromo-1-methylcyclobutane (1.2 eq) dropwise. Stir at 65°C for 2 hours.
-
Self-Validation Check: Quench a 0.1 mL aliquot in water and analyze via GC-MS. The disappearance of the alkyl bromide and the appearance of 1-methylcyclobutane confirms successful zinc insertion.
-
-
Cross-Coupling: To the active zincate solution, add 2-bromo-5-methoxypyridine (1.0 eq) and Pd(dppf)Cl₂ (5 mol%). Heat the mixture at 60°C for 12 hours.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate 5-methoxy-2-(1-methylcyclobutyl)pyridine.
Phase 2: BBr3-Mediated Demethylation
-
Reaction Setup: Dissolve the intermediate from Phase 1 in anhydrous Dichloromethane (DCM) under Argon. Cool the solution to -78°C using a dry ice/acetone bath.
-
Ether Cleavage: Slowly add a 1.0 M solution of BBr₃ in DCM (3.0 eq) dropwise. The solution will typically turn a deep amber/red color as the Lewis acid-base adduct forms. Remove the cooling bath and allow the reaction to warm to room temperature over 4 hours.
-
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The starting material spot will disappear, replaced by a highly polar, baseline-shifted spot representing the boron-complexed product.
-
-
Quench & Isolation: Cool the flask to 0°C and carefully quench by dropwise addition of Methanol.
-
Causality Note: Methanol safely solvolyzes excess BBr₃ into volatile trimethyl borate and HBr, preventing violent exothermic reactions associated with direct aqueous quenching.
-
-
Neutralization: Adjust the pH to 7 using saturated NaHCO₃. Extract the aqueous layer with EtOAc (3x). Wash the combined organics with brine, dry over MgSO₄, and concentrate in vacuo to yield the final product, 6-(1-Methylcyclobutyl)pyridin-3-ol .
Part 4: Analytical Validation
To ensure absolute scientific integrity, the final compound must be validated against the following analytical benchmarks:
-
LC-MS (ESI+): Expected mass-to-charge ratio (m/z) [M+H]⁺ = 164.1.
-
¹H NMR (400 MHz, CDCl₃): Validation requires the complete disappearance of the methoxy singlet at ~3.85 ppm. The cyclobutyl moiety should present as a distinct multiplet integration for 6 protons (ring CH₂) and a sharp 3-proton singlet for the tertiary methyl group. The pyridine core will exhibit an ABX spin system characteristic of 2,5-disubstituted pyridines.
References
-
Lord, R. L., et al. (2015). "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers". National Center for Biotechnology Information (PMC). Available at:[Link]
-
Wang, C., et al. (2017). "Palladium-Catalyzed Negishi Coupling of α-CF3 Oxiranyl Zincate: Access to Chiral CF3-Substituted Benzylic Tertiary Alcohols". Journal of the American Chemical Society. Available at:[Link]
-
Guo, P., et al. (2023). "Nickel-Catalyzed Negishi Cross-Coupling of Alkyl Halides, Including Unactivated Tertiary Halides, with a Boron-Stabilized Organozinc Reagent". Organic Letters. Available at:[Link]
